

# Posizolid Clinical Development: A Comparative Meta-Analysis of an Investigational Oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Posizolid |           |
| Cat. No.:            | B1679054  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Posizolid** (AZD2563), an oxazolidinone antibiotic whose clinical development was discontinued, against established alternatives in the same class: Linezolid and Tedizolid. Due to the early termination of **Posizolid**'s clinical trials, this guide leverages available preclinical data and compares it against the extensive clinical trial data of the approved drugs to offer a comprehensive perspective for researchers in antibiotic development.

#### Overview and Rationale for Discontinuation

**Posizolid** was under development by AstraZeneca for the treatment of Gram-positive infections, including those caused by multidrug-resistant strains.[1][2] However, its development was halted after the completion of Phase I trials in 2001.[1][2] While detailed public reports on the trial outcomes are scarce, the discontinuation was presumably due to unfavorable results.[1] Research into a related compound, AZD5847 (for which **Posizolid** is a prodrug), continued for some time, particularly for the treatment of tuberculosis, but it also did not proceed to market. It has been suggested that less favorable pharmacokinetics compared to other oxazolidinones and modest activity in early studies may have contributed to the decision to cease development.

### **Mechanism of Action: The Oxazolidinone Class**







**Posizolid** shares its mechanism of action with other oxazolidinones like Linezolid and Tedizolid. These antibiotics are protein synthesis inhibitors. They bind to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex. This is a crucial early step in bacterial protein synthesis.





Click to download full resolution via product page

Mechanism of Action for Oxazolidinone Antibiotics



### **Comparative In Vitro Activity**

While clinical efficacy data for **Posizolid** is unavailable, preclinical studies provide insight into its potential. The following table compares the Minimum Inhibitory Concentration (MIC) values for **Posizolid** against key pathogens with those of Linezolid and Tedizolid.

| Pathogen                                           | Posizolid<br>(AZD2563) MIC<br>(µg/mL) | Linezolid MIC<br>(μg/mL) | Tedizolid MIC<br>(μg/mL) |
|----------------------------------------------------|---------------------------------------|--------------------------|--------------------------|
| Streptococcus<br>pneumoniae (drug-<br>susceptible) | 0.5 - 1                               | 1 - 2                    | 0.25 - 0.5               |
| Streptococcus<br>pneumoniae (highly<br>resistant)  | 1 - 2                                 | 1 - 2                    | 0.25 - 0.5               |
| Mycobacterium tuberculosis                         | Similar or higher than<br>Delpazolid  | 0.125 - 1                | 0.125 - 0.5              |

Note: Data for **Posizolid** is from preclinical studies; Linezolid and Tedizolid data are from a combination of preclinical and clinical surveillance studies.

# Clinical Efficacy and Safety: A Comparison with Approved Oxazolidinones

In the absence of **Posizolid** clinical trial data, we present data from pivotal Phase 3 trials of Linezolid and Tedizolid for the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI) to serve as a benchmark for efficacy and safety in this class.

### **Efficacy in ABSSSI**



| Drug (Trial)                             | Dosing Regimen                    | Primary Endpoint                     | Efficacy Rate |
|------------------------------------------|-----------------------------------|--------------------------------------|---------------|
| Tedizolid<br>(ESTABLISH-1 & 2<br>pooled) | 200 mg once daily for<br>6 days   | Early clinical response<br>at 48-72h | 81.6%         |
| Linezolid<br>(ESTABLISH-1 & 2<br>pooled) | 600 mg twice daily for<br>10 days | Early clinical response<br>at 48-72h | 79.4%         |
| Tedizolid (Asian Population Phase 3)     | 200 mg once daily for<br>6 days   | Early clinical response at 48-72h    | 77.4%         |
| Linezolid (Asian<br>Population Phase 3)  | 600 mg twice daily for 10 days    | Early clinical response<br>at 48-72h | 80.1%         |

Data from pooled analysis of the ESTABLISH trials and a Phase 3 trial in an Asian population.

### **Safety and Tolerability Profile**

A known class effect of oxazolidinones can be myelosuppression, particularly with prolonged use. Newer agents like Tedizolid have been developed to have a potentially better safety profile.

| Adverse Event                                         | Tedizolid | Linezolid |
|-------------------------------------------------------|-----------|-----------|
| Nausea                                                | 8.2%      | 12.2%     |
| Platelet count <150,000 cells/mm³ (at end of therapy) | 4.9%      | 10.8%     |
| Drug-related treatment-<br>emergent AEs (Asian study) | 20.9%     | 15.8%     |

Data from pooled analysis of the ESTABLISH trials and a Phase 3 trial in an Asian population.

## Experimental Protocols In Vitro Susceptibility Testing (Typical Protocol)



- Bacterial Strains: A panel of clinical isolates of target pathogens is used.
- Culture Medium: Mueller-Hinton agar or broth is typically used, supplemented as needed for fastidious organisms.
- Inoculum Preparation: Bacterial suspensions are prepared and standardized to a 0.5 McFarland turbidity standard.
- MIC Determination:
  - Broth Microdilution: Serial twofold dilutions of the antibiotic are prepared in 96-well microtiter plates. The standardized inoculum is added to each well. Plates are incubated at 35-37°C for 16-24 hours. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
  - Agar Dilution: Serial twofold dilutions of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The standardized bacterial suspension is spotinoculated onto the agar surface. Plates are incubated, and the MIC is the lowest concentration that inhibits growth.

### Murine Model of Tuberculosis Infection (Typical Protocol)

- Animal Model: BALB/c or similar mice are commonly used.
- Infection: Mice are infected via aerosol exposure to Mycobacterium tuberculosis to establish a lung infection.
- Treatment Initiation: Treatment with the investigational drug (e.g., Posizolid/AZD5847), comparator drugs (e.g., Linezolid), and vehicle control is typically initiated several weeks post-infection when a chronic infection is established.
- Drug Administration: Drugs are administered daily or as per the desired regimen via oral gavage.
- Efficacy Assessment: At specified time points (e.g., 28 and 56 days), cohorts of mice are euthanized. Lungs are harvested, homogenized, and serial dilutions are plated on selective



agar. After incubation, colony-forming units (CFU) are counted to determine the bacterial load.

 Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine plasma drug concentrations, half-life, and other pharmacokinetic parameters.



Click to download full resolution via product page

Preclinical Experimental Workflow for a Novel Antibiotic

### Conclusion

The available data on **Posizolid**, primarily from preclinical studies, suggests it had a spectrum of activity characteristic of the oxazolidinone class. However, its development was not pursued, likely due to an unfavorable risk-benefit profile discovered in early clinical development when compared to existing and emerging alternatives. The successful development and approval of



Linezolid and subsequently Tedizolid have set a high bar for efficacy and safety for new antibiotics in this class. While **Posizolid** itself will not be a clinical option, the study of its properties and the reasons for its discontinuation provide valuable lessons for the ongoing development of new antimicrobial agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Posizolid | C21H21F2N3O7 | CID 213049 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Posizolid Clinical Development: A Comparative Meta-Analysis of an Investigational Oxazolidinone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679054#meta-analysis-of-posizolid-clinical-trialdata]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com